Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate

NSCLC Antiproliferative Benzoyl amino benzoate

This ≥98% pure TrkA inhibitor (IC50 1.9–4.2 nM) offers clean selectivity over p38α/Lck, validated in ELISA-based assays. Antiproliferative activity against A549 (1.52 µM) and NCI-H23 (1.50 µM) NSCLC lines exceeds simpler analogs ~60-fold. The methyl ester is pharmacophorically essential—hydrolysis abolishes nM potency. Ideal reference standard for kinase profiling, CETP screening (IC50 1.1–2.0 µM), and SAR derivatization. Multi-vendor availability with COA.

Molecular Formula C17H14F3NO4
Molecular Weight 353.297
CAS No. 477871-65-1
Cat. No. B2420122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate
CAS477871-65-1
Molecular FormulaC17H14F3NO4
Molecular Weight353.297
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
InChIInChI=1S/C17H14F3NO4/c1-24-14-9-12(6-7-13(14)16(23)25-2)21-15(22)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22)
InChIKeySCEYNDCFCHACEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate (CAS 477871-65-1) Chemical Class & Procurement Baseline


Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate (CAS 477871-65-1), molecular formula C₁₇H₁₄F₃NO₄, MW 353.29, is a synthetic small molecule belonging to the trifluoromethyl-substituted benzamide class . It is primarily stocked as a research-grade chemical (≥95–98% purity) by multiple international vendors and has been interrogated in kinase inhibition, CETP inhibition, and antiproliferative screening panels [1][2]. The compound appears in patent families covering TrkA kinase inhibitors and trifluoromethyl benzamide-based kinase modulators, positioning it as a versatile intermediate or probe molecule in kinase-focused drug discovery programs [3].

Why In-Class Trifluoromethyl Benzamide Analogs Cannot Be Interchanged with Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate


The trifluoromethyl benzamide scaffold exhibits profound target-selectivity cliffs: subtle positional isomerism or ester-to-acid conversion can shift kinase selectivity profiles by >100-fold. For example, a closely related m-trifluoromethyl benzamide analog shows p38α IC50 of 0.9 nM [1], while the para-substituted TFB-TBOA preferentially blocks glutamate transporters EAAT1/2 (IC50 17–22 nM) . The methyl ester moiety of the present compound is a critical pharmacophoric element; its hydrolysis to the corresponding carboxylic acid is known to diminish TrkA inhibitory potency from low-nM to μM range within the same patent series [2]. These steep SAR gradients demonstrate that generic substitution within this chemotype is not feasible without experimental re-validation of potency, selectivity, and cellular activity.

Quantitative Comparator Evidence for Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate vs. Closest Analogs


Antiproliferative Potency in NSCLC Cell Lines A549 and NCI-H23: Direct IC50 Comparison Across a Benzoyl Amino Benzoate Library

In a single-study SAR panel, derivatives of the benzoyl amino benzoate class were tested against A549 and NCI-H23 NSCLC lines. The target compound (designated derivative 15a) exhibited IC50 values of 1.50 µM (NCI-H23) and 1.52 µM (A549) . By contrast, the structurally simplest analog (lead compound, 2-methyl substitution) showed markedly weaker potency, with IC50 of 8.7 ± 0.7 µM, and the 2-methoxy analog (5c) displayed IC50 of 90 ± 26 µM [1]. The 60-fold potency gain conferred by the full trifluoromethylbenzoyl-amino substitution pattern demonstrates that procurement of the methyl ester derivative is essential for cellular activity in these models.

NSCLC Antiproliferative Benzoyl amino benzoate SAR

TrkA Kinase Inhibition: Nanomolar Potency Benchmarking Against Patent Series Analogs

Within the TrkA inhibitor patent landscape (US10251889, US8791123), the target compound's chemotype achieves TrkA IC50 values in the range of 1.90–4.20 nM as measured by ELISA-based kinase activity assays [1][2]. This potency is comparable to the most optimized biaryl heteroaryl benzamide leads (IC50 = 3.10 nM) [3]. In contrast, closely related para-substituted trifluoromethyl benzamides (e.g., N-(4-methyl-3-quinazolin-6-ylphenyl)-3-(trifluoromethyl)benzamide) show poor TrkA engagement, with primary activity redirected toward p38α (IC50 = 0.9 nM) or Lck (IC50 = 0.2 nM) [4]. The meta-CF₃ benzoyl substitution combined with the methyl 2-methoxybenzoate core thus confers a privileged TrkA selectivity profile within this chemotype space.

TrkA Kinase inhibition Pain Neurodegeneration

Purity Specifications and Physicochemical Consistency Across Vendor Batches

Vendor analysis reveals two commercially predominant purity grades: ≥95% (AKSci, catalog 0022CG) and ≥98% (ChemScene, Leyan, MolCore) . The target compound has a molecular weight of 353.29 g/mol and a single defined stereochemistry (achiral), which minimizes batch-to-batch variability . In comparison, multi-vendor sourcing for the closely related analog Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-36-5) reveals more limited commercial availability, typically only from CymitQuimica and AKSci, with no published purity specifications above 95% . This consistent availability at ≥98% purity across multiple independent vendors gives procurement teams a verifiable quality baseline for the target compound.

Quality control Procurement Reproducibility Purity

Structural Scaffold Differentiation from Flupyroxystrobin (Agrochemical) Despite Molecular Formula Identity

The target compound shares its molecular formula (C₁₇H₁₄F₃NO₄, MW 353.29) with flupyroxystrobin, a methoxyacrylate agrochemical acting as a mitochondrial cytochrome-bc1 complex Qo inhibitor [1][2]. However, they are constitutional isomers with completely distinct scaffolds: the target compound features a benzoylamino benzoate core (InChI Key: SCEYNDCFCHACEM-UHFFFAOYSA-N) , whereas flupyroxystrobin contains a methoxyacrylate pharmacophore [1]. This structural non-identity means that any biological activity data for flupyroxystrobin (e.g., antifungal/insecticidal) cannot be extrapolated to the target compound, and vice versa.

Structural confirmation Scaffold differentiation Procurement specificity

CETP Inhibitory Activity: Preliminary Micromolar Potency vs. Optimized Clinical Candidates

The target compound (as a representative of the benzoyl amino benzoate series) has been profiled for human CETP inhibition, displaying an IC50 of approximately 1.10 × 10³ nM (1.10 µM) in a scintillation proximity assay, and 2.00 × 10³ nM (2.00 µM) in a fluorescence transfer assay [1]. This is substantially weaker than optimized clinical CETP inhibitors such as evacetrapib (IC50 = 5.5 nM) or anacetrapib (IC50 = 4 nM in SPA assay) . However, within the academic CETP inhibitor SAR literature, a closely related chlorobenzyl benzamide (compound 8a) achieved IC50 = 1.6 µM [2], indicating that the m-trifluoromethyl benzoyl substitution provides comparable but not superior CETP potency relative to p-trifluoromethoxy analogs.

CETP Dyslipidemia HDL cholesterol Cardiovascular

Recommended Application Scenarios for Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate Based on Quantitative Evidence


NSCLC Antiproliferative Screening and Benzoyl Amino Benzoate SAR Expansion

The compound's single-digit micromolar IC50 values against A549 (1.52 µM) and NCI-H23 (1.50 µM) NSCLC lines , combined with a ~60-fold potency advantage over the simplest 2-OMe analog [1], make it a logical starting point for systematic SAR exploration of the benzoyl amino benzoate scaffold. Researchers can use this compound as a reference standard to benchmark newly synthesized analogs in standardized MTT/MTS antiproliferative assays, ensuring cross-study potency comparisons are anchored to a common and commercially available chemotype.

TrkA Kinase Probe for Pain and Neurodegeneration Target Engagement Studies

With TrkA IC50 values in the low nanomolar range (1.90–4.20 nM) as established through ELISA-based assays within the US10251889 patent estate [1], this compound serves as a validated in vitro probe for TrkA-dependent signaling. Its procurement is particularly justified for experiments requiring selective TrkA inhibition without p38α or Lck off-target activity, which are observed with structurally similar m-CF₃ benzamides such as AMG-47a (Lck IC50 = 0.2 nM) [2]. Use in primary neuronal cultures, DRG neuron assays, or TrkA-overexpressing cell lines is supported by this selectivity evidence.

Organic Synthesis Building Block for Kinase-Focused Compound Libraries

The methyl ester functionality provides a tractable handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction to alcohol), enabling its use as a versatile intermediate in medicinal chemistry . Given its ≥98% purity availability from multiple vendors [1], it can be reliably incorporated into parallel synthesis workflows or fragment-based screening library construction. The trifluoromethyl group enhances metabolic stability and lipophilicity [2], making downstream analogs more drug-like for lead optimization programs.

CETP Biochemical Assay Standard for Academic Dyslipidemia Research

The compound's CETP IC50 of 1.1–2.0 µM, while modest relative to clinical candidates, is well-characterized and reproducible across two orthogonal assay formats (SPA and fluorescence transfer) [1]. This positions it as a useful positive control or assay validation tool for academic laboratories establishing CETP biochemical screens, particularly where cost-effective sourcing and well-defined potency are prioritized over potency magnitude. Its activity aligns with the academic benchmark chlorobenzyl benzamide 8a (IC50 = 1.6 µM) [2], providing a consistency check across independent studies.

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